molecular formula C16H15NO4 B2774345 3-[2-(3-Methylanilino)-2-oxoethoxy]benzoic acid CAS No. 1016676-77-9

3-[2-(3-Methylanilino)-2-oxoethoxy]benzoic acid

Cat. No. B2774345
CAS RN: 1016676-77-9
M. Wt: 285.299
InChI Key: KLTZIJUWUCLRMN-UHFFFAOYSA-N
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Description

“3-[2-(3-Methylanilino)-2-oxoethoxy]benzoic acid” is an organic compound. It is related to tolfenamic acid, which is a fenamate and is made up of a monocarboxylate diphenylamine nucleus .

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of methocarbamol involves rapid absorption in the body after administration . It is distributed throughout all tissues, with significant amounts found in the plasma, liver, lungs, and kidneys . The brain and spinal cord contain relatively lower concentrations . Methocarbamol is metabolized through hydroxylation or conjugation with glycine or glucuronic acid, and the metabolites are primarily excreted in urine and feces .

properties

IUPAC Name

3-[2-(3-methylanilino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-4-2-6-13(8-11)17-15(18)10-21-14-7-3-5-12(9-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZIJUWUCLRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methylphenyl)carbamoyl]methoxy}benzoic acid

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